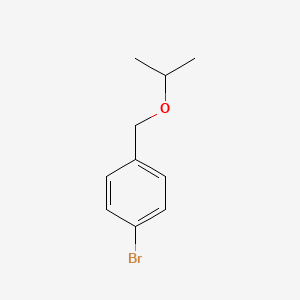

1-Bromo-4-(isopropoxymethyl)benzene

Overview

Description

1-Bromo-4-(isopropoxymethyl)benzene (CAS 6967-88-0) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and an isopropoxymethyl group (-CH₂OCH(CH₃)₂) at the para position. Its IUPAC name is 1-bromo-4-(1-methylethoxy)benzene, and it is also known as 4-bromoisopropoxybenzene or p-bromoisopropoxybenzene . This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and the preparation of liquid crystal precursors .

Preparation Methods

Bromination of 4-(Isopropoxymethyl)benzene

The most common method for synthesizing 1-Bromo-4-(isopropoxymethyl)benzene involves the bromination of 4-(isopropoxymethyl)benzene. The reaction typically requires bromine (Br₂) and a catalyst such as iron(III) bromide (FeBr₃).

-

- 4-(Isopropoxymethyl)benzene

- Bromine (Br₂)

- Iron(III) bromide (FeBr₃)

-

- Temperature: 70–90°C

- Time: Typically several hours, depending on the desired yield and purity.

Mechanism:

The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine atom substitutes a hydrogen atom on the benzene ring, preferably at the para position due to the directing effects of the isopropoxymethyl group.

Yield and Purity:

The reaction can yield up to 80% purity under optimized conditions, with purification typically achieved via column chromatography using hexane/ethyl acetate gradients.

Alternative Synthesis via Electrophilic Substitution

Another method involves using different electrophiles or conditions to achieve similar substitution patterns on the benzene ring.

-

- 4-Isopropoxybenzyl alcohol

- Phosphorus tribromide (PBr₃)

-

- Temperature: Room temperature to reflux

- Time: Varies based on reagent concentrations

Mechanism:

Phosphorus tribromide acts as a brominating agent that converts the alcohol into a better leaving group, facilitating the substitution at the aromatic ring.

Summary of Preparation Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 70–90°C | ~80% |

| Electrophilic Substitution | PBr₃ | Room temp to reflux | Varies |

Post-synthesis purification is crucial for obtaining high-purity products. Common techniques include:

- Column Chromatography: Utilizes silica gel with hexane/ethyl acetate as elution solvents.

- Recrystallization: Effective for solid products, using appropriate solvents to dissolve and then crystallize the desired compound.

- Thin Layer Chromatography (TLC): Employed for monitoring reaction progress and checking purity.

To confirm the structure and purity of synthesized this compound, various analytical techniques are utilized:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure; characteristic peaks for aromatic protons and substituents can be observed.

Mass Spectrometry (MS): Used for determining molecular weight and confirming molecular formula.

Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(isopropoxymethyl)benzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common.

Major Products Formed:

Nucleophilic Substitution: The major products depend on the nucleophile used.

Oxidation: Oxidation of the isopropoxy group can yield 4-(hydroxymethyl)benzene.

Scientific Research Applications

1-Bromo-4-(isopropoxymethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound is used in the preparation of prostaglandin IP receptor antagonists, which have potential therapeutic applications.

Industry: It is employed in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(isopropoxymethyl)benzene is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the substitution by nucleophiles. This property is exploited in various synthetic applications to introduce different functional groups into the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Bromobenzenes

1-Bromo-4-(methoxymethyl)benzene

- Structure : Benzene ring with bromine and methoxymethyl (-CH₂OCH₃) groups.

- Key Differences: Smaller alkoxy group (methoxy vs.

- Applications : Used in polymer research and as a building block for fine chemicals .

1-Bromo-4-(difluoromethoxy)benzene

- Structure : Difluoromethoxy (-OCF₂H) substituent instead of isopropoxymethyl.

- Reactivity : The electron-withdrawing -OCF₂H group increases electrophilicity at the bromine site, enabling efficient Pd-catalyzed arylations with heteroarenes (e.g., imidazoles, thiazoles) at yields of 72–93% .

1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene

- Structure : Cyclohexyl group replaces the isopropoxymethyl chain.

- Properties : Higher melting point (47.9°C) and purity (>99% GC), making it suitable for liquid crystal synthesis .

Sulfur-Containing Analogues

1-Bromo-4-(3-thienyl)benzene

- Structure : Thiophene ring attached to the benzene core.

- Synthetic Utility: Synthesized via Suzuki-Miyaura coupling (73% yield) and used to introduce ethynyl groups regioselectively in Sonogashira reactions .

1-Bromo-4-(isopropylsulfinyl)benzene

- Structure : Sulfinyl (-S(O)-) group instead of isopropoxymethyl.

- Physicochemical Properties : Molecular formula C₁₀H₁₃BrOS; the sulfinyl group introduces polarity, altering solubility and reactivity compared to alkoxy derivatives .

Halogenated and Functionalized Derivatives

1-Bromo-4-(bromomethyl)benzene

- Structure : Bromomethyl (-CH₂Br) substituent.

- Hazards : Highly corrosive and irritant, requiring stringent safety protocols during handling .

1-Bromo-4-(dimethoxyphosphorylmethyl)benzene

- Structure : Phosphonate (-CH₂PO(OCH₃)₂) group.

- Applications: Used in organophosphorus chemistry for synthesizing ligands and bioactive molecules .

Data Tables

Table 1: Comparison of Key Alkoxy-Substituted Bromobenzenes

Table 2: Sulfur-Containing Analogues

Biological Activity

1-Bromo-4-(isopropoxymethyl)benzene, with the molecular formula C10H13BrO, is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 98446-84-5

- Molecular Weight : 227.12 g/mol

- Chemical Structure :

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act through:

- Electrophilic Aromatic Substitution : The bromine atom can facilitate reactions with nucleophiles, potentially leading to the formation of more complex derivatives that exhibit enhanced biological activities.

- Interaction with Biomolecules : The isopropoxy group may enhance the lipophilicity of the compound, allowing it to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted on various bacterial strains demonstrated that this compound has significant inhibitory effects, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells, demonstrating a dose-dependent reduction in cell viability. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Study on Anticancer Activity

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 25 | 60 | - |

| 50 | 30 | - |

| 100 | 10 | ~35 |

The IC50 value suggests that the compound has a moderate potency against breast cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to consider the safety profile of this compound. According to data from PubChem:

- Acute Toxicity : Classified as harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

These findings underscore the importance of handling this compound with care in laboratory settings.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Bromo-4-(isopropoxymethyl)benzene?

- Methodological Answer : The compound can be synthesized via two primary routes:

Bromination : Direct bromination of 4-(isopropoxymethyl)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃). Reaction conditions (temperature, solvent) must be optimized to minimize side reactions like polybromination .

Coupling Reactions : Palladium-catalyzed cross-coupling of 4-bromoaryl precursors with isopropoxymethyl reagents. For example, Suzuki-Miyaura coupling can be employed using aryl halides and boronic esters under inert atmospheres .

Purification typically involves distillation or recrystallization to achieve >95% purity .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation.

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Storage : Store in airtight containers away from light and moisture. Toxicity data are limited, so treat as a potential health hazard .

Q. What types of chemical reactions are most relevant for this compound?

- Methodological Answer : Key reactions include:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines, thiols) under SN² conditions, often requiring polar aprotic solvents like DMF .

- Cross-Coupling : The bromo group participates in palladium-catalyzed reactions (e.g., Suzuki, Heck) to form biaryls or alkenes. Optimize catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) for high yields .

Advanced Research Questions

Q. How does the isopropoxymethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The isopropoxymethyl group acts as an electron-donating substituent, which can:

- Enhance Oxidative Addition : Electron-rich aryl bromides facilitate Pd(0) → Pd(II) activation in Suzuki-Miyaura coupling .

- Steric Effects : The bulky isopropoxy group may reduce reaction rates in sterically demanding couplings (e.g., with ortho-substituted boronic acids). Mitigate by using bulky ligands (e.g., SPhos) or elevated temperatures (80-100°C) .

Comparative studies with analogs (e.g., methoxy or tert-butoxy groups) show varying electronic and steric impacts on reaction efficiency .

Q. What advanced analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify substituent positions. For example, the isopropoxymethyl group shows distinct triplets for CH₂ and septets for CH(CH₃)₂ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for studying solid-state reactivity .

Q. How can contradictions in reported catalytic efficiencies for Suzuki couplings be resolved?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Systems : Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ may yield different turnover numbers. Screen catalysts (e.g., Pd/C, Pd(dba)₂) with ligands (e.g., PPh₃, XPhos) .

- Solvent Effects : Dioxane vs. toluene impacts reaction rates. Use solvent polarity (ε) and coordinating ability (e.g., DMF for stabilizing Pd intermediates) .

- Base Optimization : Weak bases (e.g., NaHCO₃) favor slower, controlled reactions, while strong bases (e.g., Cs₂CO₃) accelerate but may cause side reactions .

Q. What role does this compound play in material science applications?

- Methodological Answer :

- Polymer Synthesis : Acts as a monomer in silicone resins via cross-linking reactions. For example, it enhances thermal stability in Si–O–Ph networks when copolymerized with silanes (e.g., methyltriethoxysilane) .

- Ligand Design : The bromo group can be functionalized to create ligands for metal-organic frameworks (MOFs), leveraging its aryl-halide reactivity .

Properties

IUPAC Name |

1-bromo-4-(propan-2-yloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPONJHKBJZMGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619263 | |

| Record name | 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98446-84-5 | |

| Record name | 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-[(propan-2-yloxy)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.